DGAT1 Inhibition: Potency Comparison with Co-Isolated Flavonoids from P. corylifolia
Furano(2'',3'',7,6)-4'-hydroxyflavanone exhibited moderate and selective inhibitory activity against diacylglycerol acyltransferase 1 (DGAT1) in an in vitro assay. Its potency was compared to other flavonoids isolated from the same source [1].
| Evidence Dimension | Inhibition of DGAT1 enzyme activity (IC50) |
|---|---|
| Target Compound Data | 54.9 ± 1.4 µM |
| Comparator Or Baseline | Other co-isolated compounds from the study (compounds 1-2, 5-6) exhibited IC50 values ranging from 52.3 ± 1.3 to 81.0 ± 1.0 µM. The study notes the target compound showed selective inhibition for DGAT1. |
| Quantified Difference | IC50 of 54.9 µM falls within the lower end of the potency range observed for active compounds in this assay, indicating comparable or slightly better potency than several other co-isolated flavonoids. |
| Conditions | In vitro enzyme assay for DGAT1 inhibition. |
Why This Matters
This data identifies a specific, quantifiable metabolic target (DGAT1) for this compound, differentiating it from the many flavonoids with only general antioxidant claims, thus providing a focused research direction for metabolic disease studies.
- [1] Acemap. (n.d.). [Studies on chemical constituents from seed of Psoralea corylifolia]. View Source
